molecular formula C24H19NO3 B3857108 (3E)-3-[(3-acetylphenyl)imino]-2-(4-methoxyphenyl)-2,3-dihydro-1H-inden-1-one

(3E)-3-[(3-acetylphenyl)imino]-2-(4-methoxyphenyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B3857108
M. Wt: 369.4 g/mol
InChI Key: UDFUTFFRVGCULD-UHFFFAOYSA-N
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Description

(3E)-3-[(3-acetylphenyl)imino]-2-(4-methoxyphenyl)-2,3-dihydro-1H-inden-1-one is a complex organic compound characterized by its unique structure, which includes an indene backbone substituted with acetylphenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(3-acetylphenyl)imino]-2-(4-methoxyphenyl)-2,3-dihydro-1H-inden-1-one typically involves a multi-step process. One common method includes the condensation of 3-acetylphenylamine with 4-methoxybenzaldehyde under acidic conditions to form the corresponding Schiff base. This intermediate is then cyclized under basic conditions to yield the final indene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(3-acetylphenyl)imino]-2-(4-methoxyphenyl)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of brominated derivatives.

Scientific Research Applications

(3E)-3-[(3-acetylphenyl)imino]-2-(4-methoxyphenyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3E)-3-[(3-acetylphenyl)imino]-2-(4-methoxyphenyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Bis(2-ethylhexyl) terephthalate: A plasticizer with a similar aromatic structure.

    2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry.

Uniqueness

(3E)-3-[(3-acetylphenyl)imino]-2-(4-methoxyphenyl)-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern and the presence of both acetyl and methoxy groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity or interaction with biological targets.

Properties

IUPAC Name

3-(3-acetylphenyl)imino-2-(4-methoxyphenyl)inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3/c1-15(26)17-6-5-7-18(14-17)25-23-20-8-3-4-9-21(20)24(27)22(23)16-10-12-19(28-2)13-11-16/h3-14,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFUTFFRVGCULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=C2C(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3E)-3-[(3-acetylphenyl)imino]-2-(4-methoxyphenyl)-2,3-dihydro-1H-inden-1-one
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(3E)-3-[(3-acetylphenyl)imino]-2-(4-methoxyphenyl)-2,3-dihydro-1H-inden-1-one
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(3E)-3-[(3-acetylphenyl)imino]-2-(4-methoxyphenyl)-2,3-dihydro-1H-inden-1-one
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(3E)-3-[(3-acetylphenyl)imino]-2-(4-methoxyphenyl)-2,3-dihydro-1H-inden-1-one
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(3E)-3-[(3-acetylphenyl)imino]-2-(4-methoxyphenyl)-2,3-dihydro-1H-inden-1-one

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